2,4-Nonadecadiynoic Acid: A Premier Monomer for Supramolecular Sensing and Photonic Materials
2,4-Nonadecadiynoic Acid: A Premier Monomer for Supramolecular Sensing and Photonic Materials
Topic: 2,4-Nonadecadiynoic Acid: Supramolecular Assembly & Photonic Sensing Content Type: Technical Whitepaper Audience: Researchers, Materials Scientists, and Drug Delivery Engineers
Executive Summary
2,4-Nonadecadiynoic Acid (2,4-NDDA) is a specialized fatty acid derivative characterized by a conjugated diacetylene unit located proximal to the carboxyl headgroup.[1] Unlike standard fatty acids used purely for metabolic profiling, 2,4-NDDA is a functional monomer engineered for topochemical polymerization . Upon ultraviolet (UV) irradiation, it self-assembles into robust, conductive, and chromogenic Polydiacetylene (PDA) networks.
This guide details the physicochemical properties, polymerization mechanisms, and validated protocols for utilizing 2,4-NDDA in the fabrication of chromatic biosensors and ultra-stable liposomal drug delivery systems .
Part 1: Physicochemical Profile & Chemical Identity
2,4-NDDA is defined by its amphiphilic structure: a hydrophilic carboxyl headgroup, a rigid conjugated diyne photo-reactive center, and a hydrophobic alkyl tail. This architecture drives its self-assembly into highly ordered Langmuir-Blodgett (LB) films and liposomes.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 2,4-Nonadecadiynoic Acid |
| CAS Number | 76709-55-2 |
| Molecular Formula | C₁₉H₃₀O₂ |
| Molecular Weight | 290.44 g/mol |
| Structure Description | Carboxyl headgroup (C1) attached directly to conjugated diyne (C2, C4).[2][3][4] Saturated tail (C6–C19). |
| Solubility | Soluble in chloroform, ethanol, THF. Poorly soluble in water (forms micelles/vesicles). |
| Reactivity | Photopolymerizable under UV (254 nm). Thermochromic (Blue |
| Storage Condition | -20°C, Dark, Inert Atmosphere (Argon/Nitrogen). Light Sensitive. |
Structural Significance
Unlike "internal" diynes (e.g., 10,12-pentacosadiynoic acid), where the polymerizable unit is buried deep in the hydrophobic core, the 2,4-positioning of the diyne in 2,4-NDDA places the polymer backbone at the aqueous interface.
-
Effect: This creates a rigid "shell" directly at the headgroup surface, significantly altering the interfacial stability and sensitivity of the resulting liposomes or monolayers to surface-binding events [1].
Part 2: The Diacetylene Mechanism (Topochemical Polymerization)
The utility of 2,4-NDDA relies entirely on 1,4-topochemical polymerization . This reaction is lattice-controlled; it only proceeds if the monomers are packed with specific geometric parameters.
Mechanism of Action
-
Self-Assembly: Monomers align in a lattice (monolayer or bilayer).
-
Lattice Matching: The distance between translational monomers (
) must be approximately 4.9 Å , and the tilt angle ( ) must be . -
Initiation: UV photons excite the
-electrons in the conjugated triple bonds. -
Propagation: A radical transition forms an alternating ene-yne polymer backbone (PDA), manifesting as a deep blue color (absorption
nm). -
Stimuli Response: External stress (heat, pH, ligand binding) disrupts the effective conjugation length, causing a Blue-to-Red shift (
nm) and often inducing fluorescence [2].
Figure 1: The Topochemical Polymerization Pathway. The transition from colorless monomer to Blue polymer is irreversible; the Blue-to-Red shift is the sensing signal.
Part 3: Experimental Protocol (Self-Validating Systems)
This protocol describes the fabrication of PDA-Liposomes using 2,4-NDDA for drug delivery or sensing applications.
Phase A: Vesicle Preparation
Objective: Create uniform vesicles with correct lattice packing for polymerization.
-
Dissolution: Dissolve 2,4-NDDA in Chloroform to a final concentration of 1 mM.
-
Validation: Solution must be colorless. Yellowing indicates oxidation or premature polymerization.
-
-
Film Formation: Evaporate solvent under a stream of Nitrogen gas in a glass vial to form a thin lipid film. Desiccate under vacuum for 2 hours to remove trace solvent.
-
Hydration: Add deionized water (or HEPES buffer, pH 7.4) to the film. Final lipid concentration: 1–2 mM.
-
Sonication: Probe sonicate (40% amplitude) at 70°C (above the melting transition,
) for 15 minutes.-
Why 70°C? 2,4-NDDA requires heating to disrupt crystalline aggregates and allow vesicle formation.
-
-
Cooling (Critical Step): Store the vesicle solution at 4°C overnight.
-
Mechanism:[5] This "ripening" period allows the monomers to crystallize into the ordered lattice required for polymerization. Without this, UV exposure will yield no color (failed polymerization).
-
Phase B: Photopolymerization
Objective: Crosslink the vesicles to lock in stability and optical properties.
-
Irradiation: Place the vial 5–10 cm from a UV lamp (254 nm, 6W).
-
Exposure: Irradiate for 2–10 minutes.
-
Visual QC: The solution should turn from turbid white to deep blue .
-
Troubleshooting: If the solution turns purple/red immediately, over-exposure or high temperature occurred. If it remains white, the lattice packing was insufficient (check Cooling step).
-
Phase C: Sensing / Stability Test
Objective: Verify the "Blue-to-Red" responsiveness.
-
Thermal Stress: Heat a 100 µL aliquot to 60°C.
-
Observation: The solution should shift to bright red/pink.
-
Fluorescence: Verify red fluorescence under green excitation (532 nm).
Figure 2: Step-by-step fabrication workflow for 2,4-NDDA liposomes.
Part 4: Advanced Applications
Chromatic Biosensors
By doping the 2,4-NDDA vesicles with a specific ligand (e.g., biotinylated lipid or ganglioside), the system becomes a biosensor. When the target (Avidin or Cholera Toxin) binds, the steric stress at the headgroup perturbs the polymer backbone, triggering the Blue-to-Red color change visible to the naked eye [3].
Enantioselective Photonics
Recent studies utilize 2,4-NDDA in conjunction with Circularly Polarized Luminescence (CPL) sources. The supramolecular assembly of 2,4-NDDA can be directed to form helical PDA chains, creating materials that exhibit chiral optical properties useful for advanced display technologies and encryption [4].
Stabilized Drug Delivery
The covalent crosslinking of the 2,4-diyne shell renders the liposomes resistant to detergent lysis and enzymatic degradation in the bloodstream. This makes 2,4-NDDA liposomes excellent candidates for the delivery of hydrophobic drugs that require long circulation times.
References
-
Guo, C., et al. (2017).[6] "Two-dimensional self-assembly of diacetylenic acid derivatives and their light-induced polymerization on HOPG surfaces." RSC Advances.
- Kim, J.M., et al. (2013). "Polydiacetylene-based sensors for the detection of biological and chemical targets." Accounts of Chemical Research.
-
Santa Cruz Biotechnology. "2,4-Nonadecadiynoic Acid Product Data." [7]
-
Niu, X.Y., et al. (2020). "Sequentially amplified circularly polarized ultraviolet luminescence for enantioselective photopolymerization." Nature Communications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 2,4-nonadecadiynoic acid (C19H30O2) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. 6E-Octene-2,4-diynoic acid | C8H6O2 | CID 9543640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Nonadecadiynoic Acid | CAS 76709-55-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
